molecular formula C7H6Cl2O3S B1586230 5-Chloro-2-methoxybenzenesulfonyl chloride CAS No. 22952-32-5

5-Chloro-2-methoxybenzenesulfonyl chloride

Cat. No. B1586230
CAS RN: 22952-32-5
M. Wt: 241.09 g/mol
InChI Key: FCJGLIMDVOTBLO-UHFFFAOYSA-N
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Description

5-Chloro-2-methoxybenzenesulfonyl chloride is a chemical compound with the molecular formula C7H6Cl2O3S and a molecular weight of 241.09 . It is typically a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-methoxybenzenesulfonyl chloride consists of 7 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 3 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

5-Chloro-2-methoxybenzenesulfonyl chloride is a solid at room temperature . It has a melting point of 100-104°C . The compound has a boiling point of 344.6°C at 760 mmHg .

Scientific Research Applications

1. Versatile Sulfonating Agent

5-Chloro-2-methoxybenzenesulfonyl chloride, also known as p-anisolesulfonyl chloride, is a versatile sulfonating agent used in the preparation of sulfonamides or as an N-protecting group in various chemical syntheses. Its efficacy in these applications makes it a valuable compound in chemical research and industry (Raheja & Johnson, 2001).

2. Reactivity in Diazotization Reactions

In the field of organic chemistry, this compound has been employed in diazo reactions with unsaturated compounds. It reacts with arenediazonium chlorides and 1-aryl-3,3-dimethyl-1-triazenes to form specific chlorinated compounds, indicating its reactivity and utility in complex organic synthesis processes (Smalius & Naidan, 2006).

3. Use in Aromatic Sulfinyl Chloride Synthesis

This compound plays a significant role in the synthesis of aromatic sulfinyl chlorides. It has been used effectively in the direct chlorosulfination of various aromatic ethers, demonstrating its importance in synthesizing compounds with sulfinyl chloride groups (Bell, 1986).

4. Role in Advanced Oxidation Processes

It's noteworthy in environmental science, particularly in the degradation of azo dyes in advanced oxidation processes. The presence of chloride ions, including compounds like 5-Chloro-2-methoxybenzenesulfonyl chloride, can significantly influence dye decoloration and degradation (Yuan et al., 2011).

5. Synthesis of Dye Intermediates

This chemical has been used in the synthesis and characterization of dye intermediates containing sulfonamide as a linking group. Its role in producing intermediates for dyes highlights its significance in the textile and dye industries (Bo, 2007).

Safety And Hazards

5-Chloro-2-methoxybenzenesulfonyl chloride is considered dangerous. It can cause severe skin burns and eye damage . It is also corrosive to metals . Safety precautions include avoiding breathing dusts or mists, keeping only in the original container, washing skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing in a corrosive resistant container with a resistant inner liner .

properties

IUPAC Name

5-chloro-2-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O3S/c1-12-6-3-2-5(8)4-7(6)13(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJGLIMDVOTBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60370190
Record name 5-chloro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-methoxybenzenesulfonyl chloride

CAS RN

22952-32-5
Record name 5-chloro-2-methoxybenzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60370190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-2-methoxybenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
W Wonggornworawad - 1997 - search.proquest.com
… For example 5-chloro-2-methoxybenzenesulfonyl chloride, 11, the starting material for making 5-chloro-2-methoxy-Nmethylbenzene sulfonani lide, 12, was prepared from 4-…
Number of citations: 0 search.proquest.com
V Canale, M Kotańska, A Dziubina, M Stefaniak… - Molecules, 2021 - mdpi.com
The complex pathophysiology of depression, together with the limits of currently available antidepressants, has resulted in the continuous quest for alternative therapeutic strategies. …
Number of citations: 7 www.mdpi.com
V Canale, A Rak, M Kotańska, J Knutelska, A Siwek… - Molecules, 2018 - mdpi.com
… Compound 11 was prepared using intermediate 5 (150 mg, 0.45 mmol), TEA (0.19 mL, 1.35 mmol), and 5-chloro-2-methoxybenzenesulfonyl chloride (130 mg, 0.54 mmol). Yellow oil, …
Number of citations: 3 www.mdpi.com
V De Matteis, FL van Delft, H Jakobi… - The Journal of …, 2006 - ACS Publications
… Thus, allylglycine (36, Table 4) was reacted with 5-chloro-2-methoxybenzenesulfonyl chloride (Et 3 N, CH 2 Cl 2 , 1 h, rt) to afford the acid 40 in 80% yield. The acid 40 was then coupled …
Number of citations: 47 pubs.acs.org
JD Macdonald, S Chacón Simon, C Han… - Journal of medicinal …, 2019 - ACS Publications
The treatment of tumors driven by overexpression or amplification of MYC oncogenes remains a significant challenge in drug discovery. Here, we present a new strategy toward the …
Number of citations: 35 pubs.acs.org
J Ajenjo - 2019 - dspace.cuni.cz
… In a 100 mL round-bottom flask, 5-chloro-2-methoxybenzenesulfonyl chloride (1 equiv, 3.5 g, 14.52 mmol) obtained in the previous step, was added in portions to a mixture of …
Number of citations: 0 dspace.cuni.cz
R Tyagi, AR Maddirala, M Elfawal, C Fischer… - ACS infectious …, 2018 - ACS Publications
… 5-Chloro-2-methoxybenzenesulfonyl chloride (0.170 g, 0.7 mmol) was dissolved in dry DCM (5 mL), which was added dropwise to the flask; then, the solution was stirred for 8 h at RT. …
Number of citations: 18 pubs.acs.org
M Zhang, Y Zhang, M Song, X Xue… - Journal of medicinal …, 2018 - ACS Publications
The bromodomain and extra-terminal (BET) family proteins have gained increasing interest as drug targets for treatment of castration-resistant prostate cancer (CRPC). Here, we …
Number of citations: 46 pubs.acs.org
Z Liu, B Tian, H Chen, P Wang, AR Brasier… - European journal of …, 2018 - Elsevier
… To a solution of 25 (70 mg, 0.43 mmol) and Et 3 N (87 mg, 0.86 mmol) in 5 mL DMF, 5-chloro-2-methoxybenzenesulfonyl chloride (156 mg, 0.65 mmol) was added. After stirring at rt. for …
Number of citations: 61 www.sciencedirect.com
RM Soll, T Lu, B Tomczuk, CR Illig, C Fedde… - Bioorganic & medicinal …, 2000 - Elsevier
… For 6, 5-chloro-2-methoxybenzenesulfonyl chloride was used (satd NaHCO 3 , THF, n-Bu 2 O (50:38:12)) followed by catalytic hydrogenation (H 2 (1 atm), 10% Pd/C, MeOH) to provide …
Number of citations: 42 www.sciencedirect.com

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